molecular formula C₁₃H₁₇NO B1144924 6-EAPB CAS No. 1632539-47-9

6-EAPB

Cat. No.: B1144924
CAS No.: 1632539-47-9
M. Wt: 203.28
InChI Key:
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Preparation Methods

The synthesis of 6-EAPB involves several steps, starting with the preparation of the benzofuran ring. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

6-EAPB undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at the benzofuran ring or the amine group, depending on the reagents and conditions used.

Scientific Research Applications

Mechanism of Action

6-EAPB exerts its effects by interacting with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. It acts as a substrate-type releaser, promoting the release of these neurotransmitters into the synaptic cleft. This leads to increased extracellular levels of dopamine and serotonin, resulting in stimulant-like and entactogenic effects .

Comparison with Similar Compounds

6-EAPB is structurally and functionally similar to other benzofuran derivatives such as 5-APB and 6-APB. it is more potent than these compounds in terms of its ability to evoke transporter-mediated release of neurotransmitters. Compared to MDMA, this compound has a longer duration of action and produces more sustained stimulant-like effects . Similar compounds include:

Properties

IUPAC Name

1-(1-benzofuran-6-yl)-N-ethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-3-14-10(2)8-11-4-5-12-6-7-15-13(12)9-11/h4-7,9-10,14H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRNYUKRRZFBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC2=C(C=C1)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001010103
Record name 1-(1-benzofuran-6-yl)-N-ethylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632539-47-9
Record name 6-EAPB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632539479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-benzofuran-6-yl)-N-ethylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-EAPB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWB2M746C9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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